molecular formula C17H18N2O2S B2734194 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034526-35-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2734194
CAS No.: 2034526-35-5
M. Wt: 314.4
InChI Key: RNHNFWNMHQOTAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic small molecule featuring a hybrid structure of indole and thiophene carboxamide moieties. The compound incorporates a 1-methylindole group linked via a hydroxyethyl spacer to a 4-methylthiophene-2-carboxamide scaffold. The hydroxyethyl group may enhance solubility, while the methyl substituents on both the indole and thiophene rings could modulate lipophilicity and steric interactions .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-8,10,15,20H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHNFWNMHQOTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety, a thiophene group, and a carboxamide functional group. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the hydroxyethyl group and the thiophene moiety. The final product is obtained through amide coupling reactions.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents . The mechanism of action often involves:

  • Induction of Apoptosis : Many derivatives induce apoptosis by activating caspase pathways.
  • Cell Cycle Arrest : These compounds have been shown to cause G2/M phase arrest in cancer cells.
  • Microtubule Disruption : Similar compounds have been reported to inhibit tubulin polymerization, leading to mitotic catastrophe .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Case Study 1: Breast Cancer Cell Lines
    • Objective : Evaluate the antiproliferative effects of this compound.
    • Findings : The compound exhibited an IC50 value of approximately 50 nM against MCF-7 cells, inducing significant apoptosis and cell cycle arrest .
  • Case Study 2: Inflammation Model
    • Objective : Assess anti-inflammatory effects in a murine model.
    • Findings : Treatment with the compound reduced levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions.

Comparative Analysis

CompoundIC50 (MCF-7)Mechanism of ActionNotes
This compound50 nMApoptosis induction, microtubule disruptionPromising anticancer agent
Related Indole Derivative74 nMTubulin inhibitionLess potent than target compound
Sulfonamide Analogue100 nMUnknownLacks indole moiety

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Thiophene/Indole Carboxamide Derivatives

Compound Name/Structure Molecular Formula Key Substituents/Features Biological Activity Reference
Target Compound C₁₇H₁₉N₂O₂S (hypothetical) 1-Methylindole, 4-methylthiophene, hydroxyethyl Not explicitly reported
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₂N₂O₃S₂ Nitrothiophene, phenylthiazole Narrow-spectrum antibacterial
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl, thiophene Antibacterial, antifungal
5-Chloro-N-(isoindol-4-yl)thiophene-2-carboxamide C₂₁H₁₆ClN₃O₄S Chlorothiophene, isoindol Undisclosed (structural analog)
BMS-354825 (Anticancer agent) C₂₃H₂₄ClN₇O₂S Thiazole, pyrimidine, hydroxyethyl piperazine Dual Src/Abl kinase inhibitor
N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (IV-5) C₁₅H₁₀ClF₅N₂O₃S Trifluoromethyl, difluorophenyl, sulfonamide Potent fungicidal activity

Structural and Functional Insights

Indole vs. Thiazole/Thiophene Hybrids: The target compound’s indole moiety distinguishes it from thiazole-based analogs (e.g., and ). Indole derivatives are known for diverse bioactivities, including kinase modulation and antimicrobial effects, whereas thiazole-containing compounds (e.g., compound 7) exhibit antibacterial properties via nitro group-mediated mechanisms . The hydroxyethyl spacer in the target compound may improve solubility, akin to the hydroxyethyl piperazine group in BMS-354825, which enhances pharmacokinetics .

Substituent Effects on Bioactivity: Nitro groups (e.g., in , and 8) correlate with antibacterial activity but may confer cytotoxicity. Methyl substituents on the thiophene ring (as in the target) could increase lipophilicity, favoring membrane penetration, while the 3,5-difluorophenyl group in IV-5 () enhances fungicidal potency via hydrophobic interactions .

Synthetic Methodologies :

  • The target compound likely employs carboxamide coupling strategies similar to those in and , where HATU/DIEA-mediated reactions link carboxylic acids to amine intermediates. Purification via column chromatography (e.g., neutral alumina in ) is standard .

Conformational Analysis :

  • Dihedral angles between aromatic rings (e.g., 8.5–15.4° in ) influence binding to biological targets. The target’s indole-thiophene conformation may optimize interactions with enzymes or receptors .

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